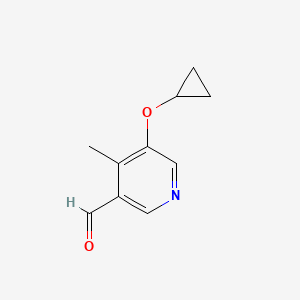
5-Cyclopropoxy-4-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-4-methylnicotinaldehyde: is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol . It is a derivative of nicotinaldehyde, featuring a cyclopropoxy group at the 5-position and a methyl group at the 4-position of the nicotinaldehyde ring. This compound is primarily used in research and development settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . The reaction conditions often include the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods: This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropoxy-4-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The cyclopropoxy and methyl groups can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Depending on the substituents introduced, various substituted derivatives of this compound can be formed
Scientific Research Applications
Chemistry: 5-Cyclopropoxy-4-methylnicotinaldehyde is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity .
Biology and Medicine: Research has shown that nicotinaldehyde derivatives can inhibit nicotinamidase enzymes, which are involved in various metabolic pathways . This makes this compound a valuable compound for studying enzyme inhibition and developing potential therapeutic agents .
Industry: In the industrial sector, this compound can be used in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-methylnicotinaldehyde involves its interaction with specific molecular targets, such as nicotinamidase enzymes. By inhibiting these enzymes, the compound can disrupt metabolic pathways that rely on nicotinamide, leading to various biological effects . The exact molecular pathways and targets involved in its action are still under investigation, but its ability to inhibit enzyme activity is a key aspect of its mechanism .
Comparison with Similar Compounds
- 5-Methylnicotinaldehyde
- 5-Bromonicotinaldehyde
- 4-Methylnicotinaldehyde
- 5-O-Methylnicotinaldehyde
Comparison: Compared to other nicotinaldehyde derivatives, 5-Cyclopropoxy-4-methylnicotinaldehyde is unique due to the presence of the cyclopropoxy group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H11NO2/c1-7-8(6-12)4-11-5-10(7)13-9-2-3-9/h4-6,9H,2-3H2,1H3 |
InChI Key |
UQIZUPONXHRBAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1C=O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















